CLOBETASOL PROPIONATE
Description
Clobetasol propionate is a synthetic, super-high-potency (Class I) glucocorticosteroid used to treat inflammatory and pruritic manifestations of moderate-to-severe psoriasis, eczema, contact dermatitis, and other steroid-responsive dermatoses . Its molecular formula is C₂₅H₃₂ClFO₅, with a molecular weight of 467.0 g/mol .
Mechanism of Action: Clobetasol binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1, TNF-α) and suppressing leukocyte migration. It also promotes anti-inflammatory mediators like lipocortins .
Properties
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860330 | |
| Record name | 21-Chloro-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Synthetic Routes and Limitations
The original U.S. Patent 3,721,687 outlined two primary pathways for this compound synthesis. The first method involved refluxing 9α-fluoro-11β-hydroxy-16α-methyl-17-oxopropyl-1,4-diene-3,20-dione with lithium chloride in acetone/dimethylformamide (DMF) for four days, followed by multiple purification steps. This approach suffered from excessive acetone usage (solvent-to-substrate ratio > 10:1) and safety risks due to prolonged high-temperature operations. The second route utilized chromic acid oxidation of 21-chloro intermediates, generating chromium-containing waste that complicated disposal and increased environmental contamination. Both methods required 6–8 days for completion, with overall yields below 70% due to intermediate purification losses.
Modern Industrial Synthesis Methodologies
Catalytic Chlorination with Bis(trichloromethyl) Carbonate (BTC)
Patent CN101812107A revolutionized chlorination steps by replacing methanesulfonyl chloride with BTC in the presence of ZnCl₂ catalysis. The optimized protocol involves:
-
Sequential addition of ZnCl₂ (0.3–0.4 eq) and BTC (1.5–2.0 eq) at 35–45°C
-
3–4 hour reaction under reflux
-
Reduced-pressure distillation (30–40°C) recovering 70–80% acetone
This method achieves 93–95% chlorination efficiency while eliminating 1 ton/year of methanesulfonyl chloride usage per production line. Comparative data shows a 6% yield increase and 20% cost reduction versus traditional methods.
One-Pot Synthesis Advancements
CN105646630A and CN112110972A introduced integrated one-pot processes combining esterification, sulfonation, and chlorination steps. Key parameters include:
The CN112110972A method exemplifies process intensification by completing sulfonation-chlorination in 6 hours with 99% yield through:
Critical Analysis of Solvent Systems and Environmental Impact
Solvent Selection Trends
Modern syntheses prioritize low-toxicity solvents over traditional DMF and pyridine:
Data from comparative studies:
| Solvent | LD₅₀ (rat oral, mg/kg) | Boiling Point (°C) | Recyclability | Impact Score |
|---|---|---|---|---|
| DMF | 3,500 | 153 | 45% | 0.10 |
| 2-MeTHF | 1,600 | 80 | 88% | 1.76 |
| Dichloromethane | 1,600 | 40 | 92% | 3.68 |
The shift to dichloromethane/2-MeTHF systems reduces annual wastewater generation by 310 tons per facility while improving operator safety.
Industrial Scale-Up Considerations
Energy Consumption Metrics
Batch vs. continuous processing energy demands (per kg product):
Continuous manufacturing adopting membrane reactors achieves 33% energy reduction through:
Chemical Reactions Analysis
Degradation via Favorskii-Like Rearrangement
Under weakly acidic conditions (e.g., in isopropanol/water with acetic acid), clobetasol propionate undergoes a novel Favorskii-like rearrangement due to its 20-ketone-21-chloro moiety . The mechanism involves:
-
Enolization of the 20-ketone group.
-
Nucleophilic attack by the enol on the 17-propionyl group, forming a cyclopropanone intermediate.
-
Hydrolysis and rearrangement to yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) .
Key Data :
| Parameter | Value |
|---|---|
| Activation energy (Ea) | 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) |
| Major degradant formation | 2.7% after 10 days at 80°C |
Base- and Oxidative-Induced Degradation
Forced degradation studies reveal this compound is highly sensitive to alkaline and oxidative conditions :
-
Base hydrolysis (e.g., NaOH): Generates multiple degradants via ester cleavage and side-chain modifications.
-
Oxidative stress (H₂O₂): Produces hydroxylated derivatives and epoxides.
Chromatographic Findings :
| Condition | Degradant Retention Time (min) |
|---|---|
| Control (clobetasol) | 6.0 |
| Base degradation | 3.2, 4.5, 7.8 |
| Oxidative degradation | 2.9, 5.1 |
Mattox Rearrangement (Enol-Aldehyde Formation)
In acidic environments, this compound undergoes β-elimination of water from the 17,21-dihydroxyacetone side chain, forming an enol-aldehyde derivative . This reaction is characterized by:
-
UV absorption at 310–330 nm due to conjugated double bonds.
-
NMR confirmation of olefinic protons (δ 5.42 ppm) and carboxyl carbonyl (δ 170.9 ppm) .
Hydrolytic Degradation
This compound is susceptible to ester hydrolysis under both acidic and neutral conditions:
-
Propionate ester cleavage yields clobetasol free alcohol.
-
Chloromethyl ketone hydrolysis generates carboxylic acid derivatives .
Stability in Formulations :
| Formulation | Major Degradant | Degradation Rate |
|---|---|---|
| Topical solution | Clobetasol acetic acid impurity | 6.3% (80°C, 4h) |
| Cream | 17-Deoxy-21-carboxylic acid | 5.4% (80°C, 4h) |
Heme-Mediated CYP3A5 Inhibition
This compound acts as a selective CYP3A5 inhibitor by forming a type I heme complex :
-
Binding proximity : Clobetasol resides 3.8 Å from the heme iron in CYP3A5 vs. 6.2 Å in CYP3A4.
-
Key interactions : Hydrophobic contacts with Phe-108 and π-stacking with Phe-304 stabilize the complex.
Enzymatic Selectivity :
| Parameter | CYP3A5 | CYP3A4 |
|---|---|---|
| IC₅₀ | 0.14 µM | >10 µM |
| Binding stability | High (RMSF < 0.5 Å) | Low (RMSF > 1.2 Å) |
Photodegradation
Exposure to UV light induces dehalogenation and ring-opening reactions , producing:
Scientific Research Applications
Indications for Use
Clobetasol propionate is primarily indicated for:
- Corticosteroid-responsive dermatoses : These include conditions like eczema, dermatitis, and psoriasis.
- Plaque psoriasis : It is particularly effective in managing moderate to severe forms of this chronic skin disease.
- Ocular conditions : An ophthalmic formulation is used to treat post-operative inflammation and pain following ocular surgery .
Formulations and Delivery Methods
This compound is available in various formulations, including creams, ointments, gels, sprays, and shampoos. Each formulation has specific applications:
| Formulation | Application | Indication |
|---|---|---|
| Cream (0.05%) | Topical application | Dermatoses, psoriasis |
| Gel (0.05%) | Topical application | Psoriasis |
| Spray (0.05%) | Topical application | Scalp psoriasis |
| Shampoo (0.05%) | Topical application | Scalp psoriasis |
| Ophthalmic suspension | Eye drops | Post-operative inflammation |
Efficacy Studies
Recent clinical studies have demonstrated the efficacy of this compound across different formulations:
- A study comparing two novel formulations of this compound (0.025% vs. 0.05%) found that both were effective in treating moderate-to-severe psoriasis, with the lower concentration showing a better systemic safety profile .
- In a double-blind vehicle-controlled study on scalp psoriasis, 81% of patients receiving the active drug achieved at least 50% clearing of lesions after two weeks compared to only 22% in the vehicle group .
Safety Profile
While this compound is generally well tolerated, it can cause local side effects such as burning or stinging sensations. Systemic side effects are rare but may include hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use .
Case Study Insights
A clinical evaluation involving 378 patients highlighted that:
- Local side effects were observed in approximately 11% of patients using the active formulation compared to 10% with the vehicle.
- Morning cortisol levels were monitored; subnormal levels were noted in a small percentage of patients receiving this compound .
Novel Delivery Systems
Research into novel delivery systems for this compound has shown promising results:
- Microsponge gels : These formulations have demonstrated improved pharmacological activity with reduced side effects compared to traditional formulations .
- Nanogels : Chitin-based nanogels have been studied for their efficacy in enhancing drug delivery and minimizing systemic absorption while maintaining therapeutic effectiveness .
Summary of Findings
This compound remains a cornerstone in the treatment of various dermatological conditions due to its potent anti-inflammatory properties and versatility across formulations. Ongoing research continues to explore innovative delivery methods that enhance efficacy while minimizing potential adverse effects.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Comparison with Similar Compounds
Comparison with Betamethasone Dipropionate
Betamethasone dipropionate (Class II corticosteroid) is a common comparator.
Efficacy:
Comparison with Fluocinonide
Fluocinonide (Class II corticosteroid) is another high-potency alternative.
Efficacy:
- Fluocinonide is less potent than clobetasol, making it preferable for moderate inflammation. No direct comparative trials were cited in evidence, but potency classifications suggest clobetasol’s superior anti-inflammatory effects .
Formulation Comparisons
Cream vs. Lotion vs. Spray:
- Lotion: Clobetasol lotion 0.05% showed superior cosmetic acceptability (e.g., non-greasy texture) compared to cream (p < 0.05) .
- Spray : In plaque psoriasis, clobetasol spray 0.05% achieved greater lesion clearance and quality-of-life (QOL) improvements vs. foam, with DLQI scores improving by 80% .
Novel Formulations:
Biological Activity
Clobetasol propionate (CP) is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various dermatological conditions, and safety profiles based on diverse research findings.
This compound exhibits strong glucocorticoid activity with minimal mineralocorticoid effects. It functions primarily by binding to the glucocorticoid receptor, leading to the modulation of gene expression that results in decreased inflammation and immune responses. The compound has been shown to selectively inhibit the cytochrome P450 enzyme CYP3A5, which plays a crucial role in drug metabolism and resistance in certain cancers. Clobetasol is particularly effective in inhibiting CYP3A5 with an IC50 value of 0.206 μM, while having a much higher IC50 value of 15.6 μM for CYP3A4, thus demonstrating a significant selectivity for CYP3A5 .
Efficacy in Dermatological Conditions
This compound is primarily indicated for treating various inflammatory skin disorders, including psoriasis and eczema. Recent studies have highlighted its efficacy:
- Psoriasis Treatment : A clinical trial comparing two formulations of this compound (0.025% vs. 0.05%) found that both formulations were effective in treating moderate-to-severe psoriasis, with the 0.025% formulation showing a better safety profile regarding hypothalamic-pituitary-adrenal (HPA) axis suppression .
- Chronic Eczema : In a study utilizing CP-loaded solid lipid nanoparticles, significant improvements were observed in inflammation and itching compared to standard treatments. The formulation demonstrated enhanced pharmacological activity with minimal side effects .
Safety Profile
The safety of this compound has been extensively studied, particularly concerning systemic absorption and potential side effects:
- HPA Axis Suppression : In trials, the incidence of abnormal ACTH stimulation tests was lower in patients treated with the 0.025% formulation compared to the 0.05% formulation, indicating less risk of HPA axis suppression .
- Adverse Effects : Most adverse events reported were mild, with decreased blood cortisol levels being the most common side effect across different formulations . The majority of patients tolerated the treatment well, with no severe adverse reactions attributed directly to this compound.
Case Studies
Several case studies have reinforced the findings related to the efficacy and safety of this compound:
- Case Study on Psoriasis : A 28-day study involving 88 patients demonstrated that both formulations of this compound resulted in significant clinical improvement without notable systemic side effects .
- Chronic Eczema Management : In another case involving chronic eczema patients treated with CP-loaded microsponge gel, significant reductions in inflammation and itching were reported, showcasing the potential for improved delivery systems in enhancing therapeutic outcomes .
Comparative Efficacy Data
The following table summarizes key findings from recent studies on this compound:
| Study Focus | Formulation | Efficacy Outcome | Safety Profile |
|---|---|---|---|
| Psoriasis Treatment | 0.025% vs 0.05% | Comparable efficacy; better safety for 0.025% | Lower incidence of HPA suppression |
| Chronic Eczema | CP-loaded SLN | Significant improvement in inflammation and itching | Minimal side effects |
| CYP3A5 Inhibition | This compound | Selective CYP3A5 inhibition | Nontoxic at effective concentrations |
Q & A
Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for novel clobetasol delivery systems?
- Methodological Answer : Develop a tiered IVIVC model: (1) in vitro release testing (USP apparatus), (2) ex vivo permeation (porcine skin), and (3) in vivo pharmacokinetics (microdialysis in volunteers). Apply partial least squares (PLS) regression to correlate parameters, ensuring R² >0.8 for predictive validity .
Q. Tables for Key Comparisons
| Parameter | This compound 0.05% | Betamethasone Dipropionate 0.05% | Hydrocortisone 1% |
|---|---|---|---|
| Mean PASI Reduction (4 wks) | 68.2 ± 12.1% | 54.7 ± 9.8% | 22.3 ± 6.5% |
| HPA Suppression Incidence | 3.1% (BSA ≤20%) | 1.8% | 0% |
| TEWL Improvement (Δ g/m²/h) | -41.5 ± 8.7 | -33.2 ± 7.1 | -12.4 ± 4.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
